molecular formula C11H14ClFN2O B1424816 N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236267-75-6

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1424816
CAS No.: 1236267-75-6
M. Wt: 244.69 g/mol
InChI Key: VOHDVQHSZAIPML-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is a fluorinated pyrrolidinecarboxamide derivative. Its structure combines a pyrrolidine ring with a carboxamide linkage and a 4-fluorophenyl substituent. This compound is of interest in medicinal chemistry due to the fluorine atom’s role in modulating pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(4-fluorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHDVQHSZAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

Building Block for Synthesis :
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed with lithium aluminum hydride.
  • Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Biology

Enzyme Inhibition Studies :
The compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features make it an excellent candidate for investigating binding affinities with specific biological targets.

  • Antimalarial Activity : Research indicates that it inhibits the growth of Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 μM, showcasing significant efficacy.
  • Antioxidant Properties : Exhibits the ability to scavenge free radicals, indicating potential as an antioxidant agent.
  • Binding Affinity Studies : Molecular docking studies suggest effective binding to Plasmodium falciparum N-myristoyltransferase, a target for antimalarial drugs.

Medicine

Therapeutic Potential :
The compound is being investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
  • Pain Management : Its ability to block voltage-gated sodium channels indicates potential applications in neuropathic pain management.

Industry

Development of Agrochemicals and Pharmaceuticals :
Due to its stability and reactivity, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties facilitate the design of novel compounds with desired biological activities.

Activity TypeDescriptionReference
Antimalarial ActivityInhibits Plasmodium falciparum with IC50 values between 2.40 - 8.30 μM
Antioxidant PropertiesScavenges free radicals; potential antioxidant agent
Enzyme InhibitionEffective binding to N-myristoyltransferase; implications for antimalarial drug design
Anti-inflammatoryInhibits COX enzymes; potential application in pain management

Synthetic Pathways

The synthesis typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinecarboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This reaction can be scaled up for industrial production, ensuring high purity through methods like chromatography or recrystallization.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Substituent Effects: Halogenated Phenyl Derivatives

Evidence from halogen-substituted phenyl analogs (e.g., maleimide derivatives) indicates that the size and position of halogens (F, Cl, Br, I) minimally influence inhibitory potency against monoacylglycerol lipase (MGL). For example:

Compound Name Substituent IC50 (μM) Source
N-(4-Fluorophenyl)maleimide 4-F 5.18
N-(4-Chlorophenyl)maleimide 4-Cl 7.24
N-(4-Bromophenyl)maleimide 4-Br 4.37
N-(4-Iodophenyl)maleimide 4-I 4.34

These data suggest that electronic effects (e.g., fluorine’s electronegativity) may dominate over steric factors in this scaffold. However, the target compound’s pyrrolidinecarboxamide backbone (vs. maleimide) likely alters binding interactions .

Structural Analogs with High Similarity

A 2024 report identified compounds structurally similar to N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride using computational similarity scoring (0.67–0.82):

Compound Name (CAS No.) Similarity Key Structural Differences
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (888721-65-1) 0.82 Cyclopropane core, dual carboxamide groups
1-(4-Fluorophenyl)pyrrolidin-2-one (125971-96-2) 0.73 Pyrrolidinone ring (vs. carboxamide)
1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (54660-08-1) 0.73 Pyridine ring, carboxylic acid substituent

The higher similarity score (0.82) of the cyclopropane dicarboxamide suggests that carboxamide groups enhance target engagement, while pyrrolidinone or pyridine rings may reduce solubility or metabolic stability .

Pharmacological Profiles of Fluorophenyl-Containing Drugs

Sarizotan hydrochloride (CAS 195068-07-6), a fluorophenyl-containing drug for Parkinson’s-associated dyskinesia, shares a 4-fluorophenyl group but features a benzopyran-piperidine scaffold. Its success highlights the 4-fluorophenyl group’s utility in enhancing CNS penetration and dopamine receptor affinity, a property that may extend to the target compound .

Key Research Findings and Implications

  • Halogen Substitution : Fluorine’s small size and high electronegativity optimize binding without steric hindrance, as seen in maleimide analogs .
  • Scaffold Diversity : Carboxamide derivatives (e.g., cyclopropane dicarboxamide) exhibit higher similarity to the target compound, suggesting prioritized synthesis and testing .
  • Clinical Precedents : Fluorophenyl groups in drugs like sarizotan demonstrate proven efficacy in neurological disorders, supporting further exploration of the target compound .

Biological Activity

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial effects, antioxidant activity, and interactions with specific biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a carboxamide functional group, which contribute to its diverse pharmacological properties. The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimalarial Activity : Research indicates that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies have reported IC50 values ranging from 2.40 to 8.30 μM, demonstrating significant efficacy at low concentrations.
  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Binding Affinity : Molecular docking studies suggest that it binds effectively to Plasmodium falciparum N-myristoyltransferase, a validated target for antimalarial drugs, indicating its potential therapeutic applications.

Comparative Biological Activity

A comparison of this compound with other pyrrolidine derivatives reveals its unique position within this chemical class:

Compound Name Structure Features Biological Activity
This compoundPyrrolidine ring, carboxamide groupAntimalarial, antioxidant
Pyrrolidine-2-carboxamideBasic pyrrolidine structureModerate biological activity
Sulfonamide-pyrrolidine derivativesSulfonamide group addedEnhanced antimalarial activity
3-Arylpyrrolidine-2-carboxamidesAryl substitutionMelanocortin receptor ligands

Antimalarial Efficacy

In a study conducted by researchers focusing on antiplasmodial agents, this compound was tested against various strains of Plasmodium falciparum. The compound demonstrated potent activity with an IC50 value indicating effective inhibition of parasite growth. This study highlights the compound's promise as a lead candidate for further development in malaria treatment.

Antioxidant Activity Assessment

Another research effort assessed the antioxidant capabilities of this compound through various assays measuring free radical scavenging activity. The results indicated that this compound could effectively reduce oxidative stress markers in vitro, suggesting potential applications in conditions associated with oxidative damage.

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride?

A common approach involves coupling 2-pyrrolidinecarboxylic acid derivatives with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt). The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent like ethanol. Purification via recrystallization or column chromatography ensures high purity (>98%). Structural analogs, such as N-(4-chlorophenyl)pyrrolidine-1-carboxamide, have been synthesized similarly, emphasizing the importance of protecting group strategies for regioselectivity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Orthorhombic systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 9.45 Å, b = 10.86 Å, c = 21.93 Å) are typical for related pyrrolidinecarboxamides .
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry; the 4-fluorophenyl group shows distinct aromatic splitting patterns.
  • HPLC : Purity validation (≥98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be resolved?

Discrepancies in receptor affinity or toxicity profiles may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). A meta-analysis of dose-response curves, combined with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays), is recommended. For example, sarizotan hydrochloride (a structurally related fluorophenyl-pyrrolidine compound) showed variable efficacy in Parkinson’s models due to assay-specific thresholds .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

  • Lipophilicity adjustment : Introduce substituents to modulate logP (e.g., methyl groups on the pyrrolidine ring) while maintaining blood-brain barrier permeability.
  • Prodrug design : Esterification of the carboxamide group can enhance solubility. Analogous compounds, such as cerivastatin derivatives, used this approach to improve bioavailability .
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance stability in physiological matrices .

Q. How does stereochemistry influence biological activity?

The (2S) configuration of the pyrrolidine ring is critical for receptor interactions. Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures stereochemical purity. For example, D-prolinamide hydrochloride (a related compound) exhibited distinct activity compared to its L-enantiomer in protease inhibition assays .

Q. How to design experiments assessing neuropharmacological effects?

  • In vitro : Dopamine D2/D3 receptor binding assays using 3^3H-spiperone competition.
  • In vivo : Rotarod tests in Parkinsonian rodent models to evaluate motor function improvement.
  • Safety : Screen for off-target effects using kinase profiling panels (e.g., Eurofins Cerep). Analogous fluorophenyl-piperidine compounds, like para-fluorobutyryl fentanyl, required rigorous opioid receptor off-target screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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